A Technical Guide to the Spectroscopic Profile of Methyl 5-chloro-1H-indazole-7-carboxylate
A Technical Guide to the Spectroscopic Profile of Methyl 5-chloro-1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the spectroscopic characteristics of Methyl 5-chloro-1H-indazole-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of spectroscopy and extensive data from structurally analogous compounds to present a comprehensive and predictive spectroscopic profile. This approach, rooted in scientific precedent, offers a robust framework for the identification, characterization, and quality control of this compound in a research and development setting.
The indazole scaffold is a privileged structure in medicinal chemistry, and understanding the nuanced effects of substitution on its spectroscopic properties is paramount for unambiguous structural elucidation. This guide will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) data for Methyl 5-chloro-1H-indazole-7-carboxylate, providing a rationale for the predicted chemical shifts, fragmentation patterns, and vibrational frequencies.
Molecular Structure and Spectroscopic Rationale
The structural features of Methyl 5-chloro-1H-indazole-7-carboxylate, including the aromatic indazole core, the electron-withdrawing chloro and methyl ester substituents, and the N-H proton, all contribute distinctively to its spectroscopic signature. The positioning of these groups governs the electronic environment of each atom, which is directly probed by various spectroscopic techniques.
Caption: Molecular structure of Methyl 5-chloro-1H-indazole-7-carboxylate.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl 5-chloro-1H-indazole-7-carboxylate. These predictions are derived from the known spectral properties of the indazole core and the influence of the 5-chloro and 7-carboxylate substituents, based on data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | br s | 1H | N-H | The acidic proton of the indazole ring is expected to be a broad singlet at a downfield chemical shift. |
| ~8.2 | d | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylate group, leading to a significant downfield shift. It will likely appear as a doublet due to coupling with H-4. |
| ~7.8 | d | 1H | H-4 | This proton is meta to the carboxylate and ortho to the chloro group. It will appear as a doublet due to coupling with H-6. |
| ~4.0 | s | 3H | -OCH₃ | The methyl protons of the ester group are expected to be a singlet in the typical region for such functional groups. |
Expert Insight: The exact chemical shifts and coupling constants of the aromatic protons (H-4 and H-6) are sensitive to the solvent and concentration. Two-dimensional NMR techniques, such as COSY, would be instrumental in definitively assigning these coupled protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of the methyl ester is expected in this region. |
| ~142 | C-7a | A quaternary carbon of the indazole ring, adjacent to the nitrogen. |
| ~140 | C-3a | Another quaternary carbon of the indazole ring. |
| ~132 | C-5 | The carbon atom bearing the chloro substituent will be shifted downfield. |
| ~128 | C-6 | Aromatic CH carbon, shifted downfield due to proximity to the carboxylate. |
| ~122 | C-4 | Aromatic CH carbon. |
| ~115 | C-7 | The carbon atom attached to the carboxylate group. |
| ~112 | C-3 | The remaining CH of the pyrazole ring. |
| ~53 | -OCH₃ | The carbon of the methyl ester group. |
Expert Insight: The assignment of quaternary carbons can be confirmed using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which reveals long-range couplings between protons and carbons.
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment | Rationale |
| 210/212 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |
| 179/181 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 151/153 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |
Expert Insight: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion and its fragments, providing an unambiguous verification of the chemical formula C₉H₇ClN₂O₂.
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad | N-H stretch | The broadness is due to hydrogen bonding of the indazole N-H. |
| ~1720 | Strong | C=O stretch | Characteristic strong absorption for the carbonyl group of the methyl ester. |
| ~1620, ~1500 | Medium | C=C stretch | Aromatic ring stretching vibrations. |
| ~1250 | Strong | C-O stretch | Asymmetric stretching of the ester C-O bond. |
| ~800 | Strong | C-Cl stretch | Characteristic absorption for an aryl chloride. |
Expert Insight: The position of the C=O stretching frequency can be influenced by conjugation and the electronic nature of the substituents on the aromatic ring.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for Methyl 5-chloro-1H-indazole-7-carboxylate. These protocols are based on standard laboratory practices for the characterization of small organic molecules.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
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Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.
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Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
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Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
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2D NMR (Optional but Recommended):
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Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations for unambiguous assignment.
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Caption: Generalized workflow for NMR spectroscopic analysis.
Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
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Data Acquisition:
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Infuse the sample solution into the ion source.
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Acquire data in both positive and negative ion modes to determine the optimal ionization.
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For HRMS, use a time-of-flight (TOF) or Orbitrap mass analyzer.
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Perform fragmentation (MS/MS) experiments on the molecular ion to aid in structural elucidation.
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Infrared Spectroscopy
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
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Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:
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Acquire a background spectrum of the empty ATR crystal or the KBr pellet.
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Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
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Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
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The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
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Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of Methyl 5-chloro-1H-indazole-7-carboxylate. By leveraging data from structurally related compounds and fundamental spectroscopic principles, a detailed and reliable set of expected data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy has been presented. The inclusion of generalized experimental protocols further equips researchers with the necessary framework to acquire and interpret their own experimental data. This guide serves as a valuable resource for the unambiguous identification and characterization of this important heterocyclic compound in various scientific endeavors.
References
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Spectroscopic data for various indazole derivatives can be found in chemical databases such as PubChem and in scientific literature. While a direct citation for the complete spectroscopic data of Methyl 5-chloro-1H-indazole-7-carboxylate is not available, the principles and comparative data are drawn from a wide body of chemical knowledge. For general spectroscopic principles, refer to standard organic chemistry textbooks. The CAS number for Methyl 5-chloro-1H-indazole-7-carboxylate is 1260851-42-0, which can be used to search for supplier information and any publicly available data[1]. Information on related compounds can be found in various publications detailing the synthesis and characterization of substituted indazoles.
